molecular formula C10H18Cl2N2O2 B13461321 1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride

1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride

Cat. No.: B13461321
M. Wt: 269.17 g/mol
InChI Key: DZSZZSHZEUTOFX-UHFFFAOYSA-N
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Description

1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride is a versatile compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring attached to a furan ring via a methylene bridge, and is commonly used in research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride typically involves the reaction of morpholine with a furan derivative. One common method includes the use of 1,2-amino alcohols and their derivatives, which undergo coupling, cyclization, and reduction reactions . The reaction conditions often involve the use of transition metal catalysts and specific temperature and pressure settings to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .

Scientific Research Applications

1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

  • N-Methyl-1-[5-(morpholin-4-ylmethyl)furan-2-yl]methylamine
  • 5-Methyl-2-furanmethanamine
  • Methyl-bis-(5-methyl-furan-2-yl)-morpholin-4-yl-phosphonium iodide

Uniqueness: 1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride stands out due to its specific combination of a morpholine ring and a furan ring, which imparts unique chemical and biological properties. This makes it particularly valuable in research and industrial applications where these properties are advantageous .

Properties

Molecular Formula

C10H18Cl2N2O2

Molecular Weight

269.17 g/mol

IUPAC Name

[5-(morpholin-4-ylmethyl)furan-2-yl]methanamine;dihydrochloride

InChI

InChI=1S/C10H16N2O2.2ClH/c11-7-9-1-2-10(14-9)8-12-3-5-13-6-4-12;;/h1-2H,3-8,11H2;2*1H

InChI Key

DZSZZSHZEUTOFX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(O2)CN.Cl.Cl

Origin of Product

United States

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